IC50 Potency Comparison
Hsd17B13-IN-54 demonstrates an IC50 of ≤ 0.1 μM (≥ 100 nM) against estradiol in enzymatic assays . In contrast, BI-3231 exhibits an IC50 of 1 nM for human HSD17B13 [1], representing an approximately 100-fold difference in potency. HSD17B13-IN-9 and HSD17B13-IN-105 display intermediate potencies with IC50 values of 10 nM and 36 nM, respectively . This quantitative potency gap establishes Hsd17B13-IN-54 as a lower-potency tool compound relative to advanced probe molecules like BI-3231.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | ≤ 0.1 μM (≥ 100 nM) for estradiol |
| Comparator Or Baseline | BI-3231: 1 nM (human); HSD17B13-IN-9: 10 nM; HSD17B13-IN-105: 36 nM |
| Quantified Difference | ~100-fold less potent than BI-3231; ~10-fold less potent than HSD17B13-IN-9; ~2.8-fold less potent than HSD17B13-IN-105 |
| Conditions | Enzymatic assay using estradiol as substrate |
Why This Matters
Researchers requiring maximal target engagement in biochemical or cellular assays should consider higher-potency alternatives, whereas Hsd17B13-IN-54 may serve as a moderate-potency reference compound for SAR studies or control experiments where sub-micromolar inhibition is sufficient.
- [1] Thamm S, Willwacher MK, Aspnes GE, et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. J Med Chem. 2023;66(3):1985-2004. View Source
